3-Iodo-7-nitro-1-tosyl-1H-indole
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Overview
Description
3-Iodo-7-nitro-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of iodine, nitro, and tosyl groups attached to the indole core, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-nitro-1-tosyl-1H-indole typically involves multiple steps, starting from commercially available indole derivatives. One common method includes the nitration of 1-tosylindole to introduce the nitro group, followed by iodination at the 3-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The scalability of the process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-nitro-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The indole core can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted indoles.
Reduction: Formation of 3-amino-7-nitro-1-tosyl-1H-indole.
Oxidation: Formation of oxidized indole derivatives.
Scientific Research Applications
3-Iodo-7-nitro-1-tosyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-7-nitro-1-tosyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can facilitate the formation of covalent bonds with target proteins, affecting their function. The tosyl group enhances the compound’s stability and solubility, aiding in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-tosyl-1H-indole-5-carbonitrile
- 3-Nitro-1-tosyl-1H-indole
- 7-Nitro-1-tosyl-1H-indole
Uniqueness
3-Iodo-7-nitro-1-tosyl-1H-indole is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and biological properties.
Properties
IUPAC Name |
3-iodo-1-(4-methylphenyl)sulfonyl-7-nitroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O4S/c1-10-5-7-11(8-6-10)23(21,22)17-9-13(16)12-3-2-4-14(15(12)17)18(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXUJGGOOXAFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC=C3)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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